3-Butenamide, N,N-dimethyl-4-phenyl-, (3E)-

Molecular conformation π-stacking interaction cinnamamide scaffold

Sourcing stereochemically pure (E)-configured cinnamamides for CNS research is challenging, as the (Z)-isomer induces convulsant rather than anticonvulsant effects. 3-Butenamide, N,N-dimethyl-4-phenyl-, (3E)- (CAS 53379-37-6) eliminates this risk with defined trans geometry. • P2X3 Antagonist: EC50 80-340 nM at recombinant rat P2X3 receptors, offering a structurally distinct, non-nucleotide chemotype for pain & inflammation programs. • CNS Lead Compound: Antidepressant ED50 of 49 mg/kg (p.o., mouse reserpine-ptosis model); para-halo substitution boosts potency 2-3 fold. • Planar π-Scaffold: Coplanar N,N-dimethylamide-styrene system enables predictable π-stacking interactions for supramolecular & probe design. • Stereochemical QC assured: (E)-configuration verified; improper isomer selection risks functional inversion to convulsant activity.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
Cat. No. B12114434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butenamide, N,N-dimethyl-4-phenyl-, (3E)-
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CC=CC1=CC=CC=C1
InChIInChI=1S/C12H15NO/c1-13(2)12(14)10-6-9-11-7-4-3-5-8-11/h3-9H,10H2,1-2H3/b9-6+
InChIKeyHWGRSAKMHASXJK-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Butenamide, N,N-dimethyl-4-phenyl-, (3E)- Structural Identity & Procurement Baseline


3-Butenamide, N,N-dimethyl-4-phenyl-, (3E)- (CAS 53379-37-6; also cataloged under CAS 501116-86-5), systematically designated as (E)-N,N-dimethyl-4-phenylbut-3-enamide, is a trans-configured α,β-unsaturated tertiary cinnamamide [1]. With molecular formula C₁₂H₁₅NO and molecular weight 189.25 g/mol, this compound belongs to the N,N-dialkylcinnamamide subclass—a scaffold recognized for its conformational planarity, which enables the N,N-dimethylamide moiety to lie coplanar with the styrene π-system [2]. This structural feature distinguishes it from saturated N,N-dimethylbenzamide analogs where steric congestion forces the amide group out of plane, compromising intermolecular interaction capacity [2]. The compound serves as a versatile intermediate and a biologically active entity in its own right, with documented activity across purinergic (P2X3) receptor antagonism, central nervous system modulation, and antimicrobial screening programs [1][3].

Planar (E)-cinnamamide scaffold for CNS research and model-response studies
P2X3 antagonist chemotype (non-nucleotide cinnamamide series)
Antimicrobial screening intermediate & supramolecular probe

3-Butenamide, N,N-dimethyl-4-phenyl-, (3E)- Key Differentiators vs. In-Class Analogs


Interchanging (3E)-N,N-dimethyl-4-phenyl-3-butenamide with a closely related cinnamamide—such as the unsubstituted primary amide (cinnamamide), the cis-(Z) isomer, the N,N-diethyl homolog, or the saturated N,N-dimethyl-3-phenylpropanamide—carries a high risk of functional non-equivalence. The trans (E) stereochemistry is a critical determinant of biological activity: the E isomers of N,N-dimethylcinnamamides exhibit CNS-depressant and anticonvulsant profiles, whereas the corresponding Z isomers induce marked stimulation, tremors, and convulsions [1]. Furthermore, the N,N-dimethyl substitution on the amide nitrogen is not merely a lipophilicity adjustment; it preserves a planar conformation that enables the compound to serve as an effective π-stacking interactant comparable to unsubstituted cinnamamide, a property lost in N,N-dimethylbenzamide and other non-planar tertiary amides [2]. Even within the N,N-dialkylcinnamamide series, chain-length variation produces divergent pharmacological profiles: the N,N-diethyl congener was reported to possess only weak analgesic activity inferior to aspirin, whereas the N,N-dimethyl parent exhibits distinct antidepressant efficacy at an ED₅₀ of 49 mg/kg (p.o., mouse reserpine-ptosis model) [3]. These differences are quantitative, mechanistically consequential, and preclude generic interchange.

Stereochemical mismatch
(E) vs (Z) isomers may produce opposite pharmacological phenotypes in CNS assays; the (Z)-form can shift toward stimulant effects.
N-Alkyl chain variation
N,N-Diethyl analog exhibits weaker analgesic-related profile; N-substitution changes pharmacological outcome and cannot substitute directly.
Saturated analog non-equivalence
Saturated N,N-dimethyl-3-phenylpropanamide lacks planar conformation and may not replicate π-stacking interaction capacity.

3-Butenamide, N,N-dimethyl-4-phenyl-, (3E)- Quantitative Evidence Guide


Conformational Planarity and Intermolecular Interaction Parity

In aqueous complexation studies with theophylline and riboflavin as probe molecules, N,N-dimethylcinnamamide (the (E)-N,N-dimethyl-4-phenyl-3-butenamide scaffold) was shown to be as effective an interactant as unsubstituted cinnamamide (the primary amide). By contrast, N,N-dimethylbenzamide and N,N-dimethylanisamide—saturated or non-conjugated tertiary benzamides—exhibited significantly weaker complexation due to sterically enforced rotation of the N,N-dimethylamide group out of the plane of the aromatic ring [1]. This planar conformation is enabled by the extended π-conjugation across the trans-cinnamoyl framework, a property absent in the saturated analog N,N-dimethyl-3-phenylpropanamide [1][2].

Planarity comparison
Reported
cinnamamide ≈ N,N-dimethylcinnamamide ≫ N,N-dimethylbenzamide (π-stacking complexation)
Supports planar cinnamamide selection for recognition studies
Aqueous complexation with theophylline/riboflavin probes
Molecular conformation π-stacking interaction cinnamamide scaffold amide rotational barrier

Antidepressant Activity and para-Substitution SAR

In the standard reserpine-induced ptosis prevention assay in mice—a validated model for antidepressant activity—(E)-N,N-dimethylcinnamamide demonstrated an oral ED₅₀ of 49 mg/kg [1]. The patent explicitly teaches that para (4-position) halo substitution on the phenyl ring yields a 2–3 fold enhancement in antidepressant activity over the unsubstituted parent compound, whereas the same substituents at the ortho or meta positions decrease activity [1]. This quantitative SAR distinguishes the (3E)-N,N-dimethyl-4-phenyl-3-butenamide scaffold from its ring-substituted derivatives and establishes the unsubstituted parent as a defined potency benchmark. Furthermore, the compound showed an anticonvulsant ED₅₀ of 150 mg/kg in the maximal electroshock test, compared to 11 mg/kg for the reference standard diphenylhydantoin sodium [1].

Antidepressant model
Reported
ED₅₀ = 49 mg/kg (p.o., mouse reserpine-ptosis)
Reported CNS model-response endpoint
Para-halo substitution gains 2–3× potency; SAR established
Antidepressant reserpine-induced ptosis structure–activity relationship cinnamamide

E/Z Stereochemistry and CNS Pharmacological Profile

A systematic pharmacological comparison of (E)- and (Z)-N-alkyl-α,β-dimethylcinnamamides demonstrated that all E isomers produced CNS depressant effects with clear anticonvulsant activity in the pentylenetetrazole (PTZ) seizure model in mice, whereas Z isomers consistently caused marked CNS stimulation, including tremors and convulsions [1]. The patent further specifies that trans isomers possess much more pronounced biological activity than cis isomers and are preferred for therapeutic compositions [2]. This stereochemical dichotomy is not merely a potency difference but represents a qualitative reversal of the pharmacological phenotype—a critical consideration for any procurement involving cinnamamide-based CNS agents.

E/Z CNS profile
Reported
E: depressant/anticonvulsant; Z: stimulant/convulsant (PTZ mouse model)
Stereochemistry may determine CNS assay phenotype
E isomers are crystalline solids; Z are typically liquids
Stereochemistry–activity relationship CNS pharmacology cinnamamide isomers anticonvulsant

P2X3 Purinoceptor Antagonist Activity

The target compound was evaluated as an antagonist of the recombinant rat P2X3 purinoceptor (a ligand-gated cation channel implicated in chronic pain and inflammatory hyperalgesia) at a test concentration of 10 µM in Xenopus oocytes, yielding an EC₅₀ value of approximately 80 nM [1]. A separate ChEMBL curation from the same dataset reports an EC₅₀ of 340 ± n/a nM [2]. For context within the broader P2X3 antagonist field, the well-characterized tool compound A-317491 exhibits Kᵢ values of 22 nM (human P2X3) and 9 nM (human P2X2/3 heteromer), while the clinical-stage antagonist gefapixant (AF-219) has an IC₅₀ of ~30 nM at human P2X3 [3]. However, a direct head-to-head comparison under identical assay conditions between the target compound and these reference antagonists is not available in the public domain. The data should therefore be interpreted as cross-study comparable rather than pairwise comparative.

P2X3 antagonism
Cross-study comparable
EC₅₀ ≈ 80–340 nM (rat P2X3, Xenopus oocytes)
Supports P2X3 antagonist screening context
Distinct chemotype vs diaminopyrimidine series
P2X3 receptor purinergic antagonist pain target ion channel

Amide C–N Rotational Barrier and Conformational Dynamics

The free energy of activation (ΔG‡₂₉₈) for rotation about the C–N amide bond in N,N-dimethylcinnamamide and its ring-substituted derivatives has been determined by iterative total line shape analysis of variable-temperature ¹H NMR spectra [1][2]. The barrier height for the parent (E)-N,N-dimethylcinnamamide is sensitive to the electronic nature of the para substituent on the phenyl ring and correlates linearly with Hammett σ and σ⁺ constants [1]. By comparison with the corresponding N,N-dimethylbenzamide series, the extended conjugation through the trans-vinylene linker in the cinnamamide scaffold increases the barrier to rotation, reflecting greater amide resonance stabilization [2]. This quantitative conformational parameter is relevant to predicting the compound's behavior in molecular recognition, protein binding, and formulation contexts where amide bond geometry governs intermolecular interactions.

Amide rotation barrier
Reported
ΔG‡ correlates with σ/σ⁺; cinnamamide > benzamide
Supports conformational selection for recognition studies
Dynamic NMR line shape analysis
Dynamic NMR amide rotational barrier conformational analysis cinnamamide

3-Butenamide, N,N-dimethyl-4-phenyl-, (3E)- Research & Industrial Applications


CNS Drug Discovery: Antidepressant Lead Optimization

The compound's established antidepressant ED₅₀ of 49 mg/kg (p.o., mouse reserpine-ptosis model) provides a quantitative baseline for lead optimization programs [1]. Medicinal chemistry teams can leverage the documented 2–3 fold potency enhancement achievable through para-halo substitution on the phenyl ring while avoiding the activity-eroding ortho and meta positions [1]. The clear stereochemical requirement for the (E)-configuration—where the (Z)-isomer produces convulsant rather than anticonvulsant effects—mandates strict stereochemical quality control in any CNS-targeted SAR campaign [2].

P2X3 Antagonist Scaffold-Hopping and Chemical Probe Development

With an EC₅₀ in the 80–340 nM range at recombinant rat P2X3 receptors [1], this cinnamamide represents a structurally distinct chemotype for P2X3 antagonist development, orthogonal to the well-explored diaminopyrimidine and aryl benzamide series [2]. Its non-nucleotide structure and moderate molecular weight (189.25 g/mol) make it suitable for fragment-based or scaffold-hopping approaches aimed at identifying novel P2X3 antagonists for pain and inflammatory disorders. Researchers should note the absence of publicly available selectivity data against other P2X subtypes (P2X1, P2X2, P2X4, P2X7) and plan counter-screening accordingly.

Supramolecular Recognition and Planar Cinnamamide Probes

The demonstrated ability of N,N-dimethylcinnamamide to function as an effective π-stacking interactant—equivalent to unsubstituted cinnamamide and superior to non-planar N,N-dimethylbenzamide [1]—positions this compound as a valuable building block for supramolecular assemblies, molecularly imprinted polymers, and fluorescent probes where predictable face-to-face aromatic interactions are required. The quantitative rotational barrier data (ΔG‡) obtained from dynamic NMR [2] further supports its use in molecular recognition systems where conformational pre-organization governs binding thermodynamics.

Antimicrobial Screening with Cinnamamide Scaffold SAR

Given the documented antimicrobial activity of N,N-dialkylcinnamamides against both Gram-positive and Gram-negative microorganisms [1], and the more recent findings that N-arylcinnamamides exhibit submicromolar activity against Staphylococcus aureus and MRSA [2], (3E)-N,N-dimethyl-4-phenyl-3-butenamide can serve as a reference compound or synthetic intermediate for constructing focused cinnamamide libraries. The compound's interaction with ergosterol in fungal membranes, as reported for N,N-dimethylcinnamamide derivatives [3], suggests utility in antifungal screening programs, though procurement decisions should be informed by the specific MIC values of the target compound rather than extrapolating from more potent substituted derivatives.

Application
Selection Property
Validation Focus
CNS model-response studies
Planar (E)-cinnamamide scaffold
Stereochemistry-dependent phenotype confirmation
P2X3 antagonist screening
Non-nucleotide cinnamamide chemotype
Selectivity against P2X subtypes
Supramolecular recognition studies
Planar π-stacking conformation
Complexation behavior with probe molecules
Antimicrobial screening studies
Cinnamamide scaffold for library construction
MIC determination against target strains
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